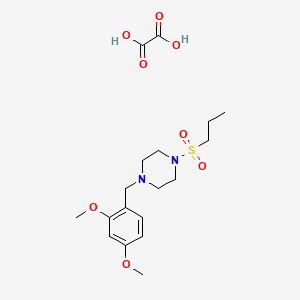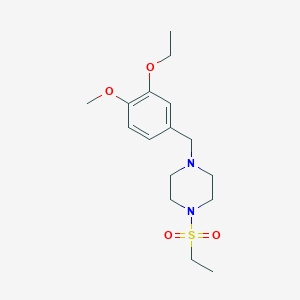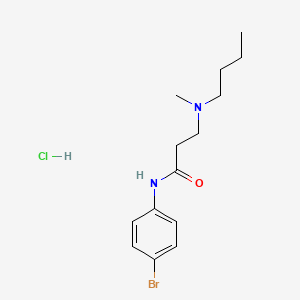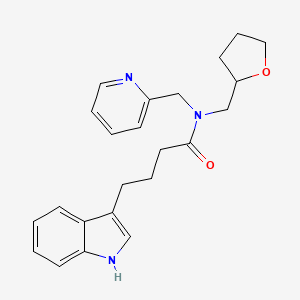
1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate
Vue d'ensemble
Description
1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate, also known as PDP or PDP-1, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to have a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to increase the levels of acetylcholine, which is a neurotransmitter that is important for learning and memory. Additionally, 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to decrease the levels of glutamate, which is a neurotransmitter that can be toxic to neurons when present in high levels.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to have several biochemical and physiological effects in animal models. In addition to its neuroprotective effects, 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases. 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has also been shown to improve glucose metabolism and insulin sensitivity, which may be beneficial in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. Additionally, 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to have a good safety profile in animal models, with no significant adverse effects reported. However, one limitation of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 and its potential therapeutic applications. Other future directions include the investigation of 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 in other areas of medicine, such as cancer and cardiovascular disease. Overall, 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 is a promising compound that has the potential to be developed into a valuable therapeutic agent.
Applications De Recherche Scientifique
1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been studied for its potential therapeutic applications in several areas of medicine. One of the most promising areas is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 1-(2,4-dimethoxybenzyl)-4-(propylsulfonyl)piperazine oxalate-1 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S.C2H2O4/c1-4-11-23(19,20)18-9-7-17(8-10-18)13-14-5-6-15(21-2)12-16(14)22-3;3-1(4)2(5)6/h5-6,12H,4,7-11,13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRLDDWUIKNWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=C(C=C(C=C2)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide](/img/structure/B3940062.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B3940069.png)
![N-(4-bromophenyl)-2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3940071.png)
![4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3940075.png)

![N-ethyl-N'-[(4-methoxyphenyl)(phenyl)methyl]thiourea](/img/structure/B3940092.png)



![1-cyclopentyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3940120.png)
![N-(4-bromo-3-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3940122.png)

